diethyl 2-methyl-5-oxo-7-phenyl-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate
Overview
Description
Diethyl 2-methyl-5-oxo-7-phenyl-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate is a useful research compound. Its molecular formula is C26H27NO5S and its molecular weight is 465.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 465.16099414 g/mol and the complexity rating of the compound is 857. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Reactivity
Research into the synthesis and reactivity of similar compounds provides insight into potential applications in medicinal chemistry and materials science. For example, the study by El-Sheref et al. (2017) explores the synthesis of pyrano[3,2-c]quinoline-4-carboxylates through the reaction of quinolinediones with diethyl acetylenedicarboxylate, demonstrating the versatility of quinoline derivatives in synthesizing complex heterocycles (El-Sheref et al., 2017). This research indicates the potential of using similar methodologies for the synthesis of the compound , highlighting its relevance in creating biologically active molecules.
Potential Applications in Drug Discovery
While excluding direct references to drug use and side effects, the synthetic methodologies and chemical properties of similar compounds can be crucial in drug discovery and development. Gupta and Misra (2008) investigated the synthesis and cardiovascular activity of difluoro-substituted hexahydroquinoline derivatives, showcasing the importance of such compounds in developing new therapeutic agents (Gupta & Misra, 2008). This suggests that compounds with similar structures could be explored for their potential biological activities.
Properties
IUPAC Name |
diethyl 2-methyl-5-oxo-7-phenyl-4-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO5S/c1-4-31-25(29)20-15(3)27-18-14-17(16-10-7-6-8-11-16)21(26(30)32-5-2)24(28)22(18)23(20)19-12-9-13-33-19/h6-13,17,21,23,27H,4-5,14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNJHSXRDSYLPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=CC=CS3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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